molecular formula C21H19I4NO10 B194940 Thyroxine glucuronide CAS No. 21462-56-6

Thyroxine glucuronide

Cat. No.: B194940
CAS No.: 21462-56-6
M. Wt: 953.0 g/mol
InChI Key: RGHRJBIKIYUHEV-OBOXGAGSSA-N
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Description

Thyroxine glucuronide is an important metabolite of thyroxine, a hormone produced by the thyroid gland. Thyroxine plays a crucial role in brain development, cardiac function, digestive system regulation, metabolism, bone health, and muscular control. The glucuronidation of thyroxine, which occurs in the liver, is a phase II detoxification reaction that makes the hormone more water-soluble, facilitating its excretion through bile and urine .

Mechanism of Action

Target of Action

Thyroxine glucuronide is an important metabolite of thyroxine, a hormone produced by the thyroid gland . The primary targets of this compound are the UDP-glycosyltransferase (UGT) enzymes and transporters involved in hepatic disposition of thyroid hormones, including uptake (e.g., organic anion transporter polypeptides) and efflux (e.g., multidrug resistance proteins) transporters .

Mode of Action

This compound is formed in the liver by the glucuronidation of the phenyl hydroxyl group . This process is catalyzed by UGT enzymes . The glucuronidation of thyroxine is a phase II detoxification reaction, which aims to make substrates more water-soluble for their removal through the bile and/or urine systems . In humans, UGT1A3 also catalyzes the glucuronidation of the side-chain carboxyl group, resulting in the synthesis of acyl glucuronides .

Biochemical Pathways

The glucuronidation of thyroxine is a key biochemical pathway involved in the action of this compound . This process is catalyzed by UGT enzymes, which use UDPGA as a cofactor . Various UGT1A family members catalyze the glucuronidation of T4 and T3 in distinct ways . The downstream effects of this pathway include the increased water solubility of thyroxine, facilitating its excretion through the bile and/or urine systems .

Pharmacokinetics

The pharmacokinetics of this compound involve its formation in the liver, followed by its excretion into bile . It is subsequently digested by β-glucuronidases in the colon, which may affect the enterohepatic circulation of thyroxine . This process aids in the excretion of toxic substances, drugs, and other materials that cannot be used as a source of energy in the body .

Result of Action

The result of the action of this compound is the increased disposition of thyroid hormones . This can alter thyroid homeostasis and, in rats, produce thyroid follicular adenoma/carcinoma . The increased membrane transport of thyroid hormones, likely in conjunction with induced glucuronidation of thyroid hormone, provides a better indication of thyroid disrupting potential than consideration of UGT induction alone .

Biochemical Analysis

Biochemical Properties

The process of glucuronidating thyroxine is referred to as a phase II detoxification reaction . The main goal of this process is to make substrates more water-soluble to enable their removal through the bile and/or urine systems . UDP-glucuronyltransferases (UGTs) use UDPGA as a cofactor to catalyze the process of glucuronidation .

Cellular Effects

Thyroxine glucuronide: influences cell function by affecting various cellular processes. It is involved in the regulation of metabolism, bone health, muscular control, brain development, and cardiac function .

Molecular Mechanism

The molecular mechanism of This compound involves its interaction with various biomolecules. UGT1A3, a member of the UGT1A family, catalyzes the glucuronidation of the side-chain carboxyl group, resulting in the synthesis of acyl glucuronides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. It is involved in the enterohepatic circulation of thyroxine, and its glucuronide form is easily excreted into bile and subsequently digested by β-glucuronidases in the colon .

Metabolic Pathways

This compound: is involved in the metabolic pathways of thyroxine. It interacts with enzymes such as UDP-glucuronyltransferases and cofactors like UDPGA to facilitate the process of glucuronidation .

Subcellular Localization

The subcellular localization of This compound is primarily in the liver, where it is synthesized. It is also found in other tissues due to its role in the enterohepatic circulation of thyroxine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thyroxine glucuronide can be synthesized enzymatically from labelled thyroxine using UDP-glucuronyltransferases (UGTs) as catalysts. The process involves the glucuronidation of the phenyl hydroxyl group of thyroxine. The synthetic glucuronides are completely digested by beta-glucuronidase, allowing for the recovery of the parent thyroxine .

Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant UGTs to catalyze the glucuronidation process. The reaction conditions include the presence of UDPGA as a cofactor and specific pH and temperature settings to optimize enzyme activity .

Chemical Reactions Analysis

Properties

CAS No.

21462-56-6

Molecular Formula

C21H19I4NO10

Molecular Weight

953.0 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H19I4NO10/c22-8-1-6(3-12(26)19(30)31)2-9(23)16(8)34-7-4-10(24)17(11(25)5-7)35-21-15(29)13(27)14(28)18(36-21)20(32)33/h1-2,4-5,12-15,18,21,27-29H,3,26H2,(H,30,31)(H,32,33)/t12-,13-,14-,15+,18-,21+/m0/s1

InChI Key

RGHRJBIKIYUHEV-OBOXGAGSSA-N

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)I)I)C[C@@H](C(=O)O)N

SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3C(C(C(C(O3)C(=O)O)O)O)O)I)I)CC(C(=O)O)N

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3C(C(C(C(O3)C(=O)O)O)O)O)I)I)CC(C(=O)O)N

Appearance

White to Pale Yellow Solid

melting_point

>169°C

21462-56-6

physical_description

Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Thyroxine 4’-O-β-D-Glucuronide;  4-[4-[(2S)-2-Amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenyl β-D-Glucopyranosiduronic ccAcid; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thyroxine glucuronide
Reactant of Route 2
Thyroxine glucuronide
Reactant of Route 3
Thyroxine glucuronide
Reactant of Route 4
Thyroxine glucuronide
Reactant of Route 5
Thyroxine glucuronide
Reactant of Route 6
Thyroxine glucuronide

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